1H and 13C NMR chemical shifts for (4-Bromophenyl)(2-fluorophenyl)methanone
1H and 13C NMR chemical shifts for (4-Bromophenyl)(2-fluorophenyl)methanone
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (4-Bromophenyl)(2-fluorophenyl)methanone
Prepared by: Gemini, Senior Application Scientist
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful and unambiguous technique for the structural elucidation of organic molecules. For drug development professionals and researchers in synthetic chemistry, a comprehensive understanding of NMR spectral data is paramount for structure verification, purity assessment, and conformational analysis. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of (4-Bromophenyl)(2-fluorophenyl)methanone, a halogenated benzophenone derivative.
The molecular architecture of this compound, featuring two distinct electronically-modified aromatic rings bridged by a carbonyl group, presents a rich case study for applying fundamental NMR principles. We will dissect the electronic effects of the bromo and fluoro substituents, the influence of the carbonyl moiety, and the through-bond and through-space effects that govern the chemical shifts and coupling constants observed in the spectra. This document is structured to provide not just the spectral data, but the underlying scientific rationale for the observed phenomena, thereby serving as a practical reference for researchers in the field.
Molecular Structure and Atom Numbering
A standardized numbering system is essential for the unambiguous assignment of NMR signals. The structure and IUPAC numbering for (4-Bromophenyl)(2-fluorophenyl)methanone are presented below. The unprimed ring denotes the 4-bromophenyl moiety, while the primed ring indicates the 2-fluorophenyl moiety.
Caption: IUPAC numbering for (4-Bromophenyl)(2-fluorophenyl)methanone.
Core Principles and Substituent Effects
The chemical shift of a nucleus is determined by its local electronic environment. In (4-Bromophenyl)(2-fluorophenyl)methanone, the key influencers are:
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The Carbonyl Group (C=O): This is a strong electron-withdrawing group (EWG) due to both induction and resonance. It strongly deshields the attached ipso-carbons (C1 and C1') and the ortho protons (H2, H6, and H6'). Its effect diminishes with distance.
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The Bromine Atom (-Br): Bromine is an interesting case. It is inductively electron-withdrawing but can donate electron density via resonance. Overall, it is a deactivating but ortho-para directing group. The "heavy atom effect" of bromine can cause the directly attached carbon (C4) to shift upfield (to a lower ppm value) more than expected based on electronegativity alone, due to increased diamagnetic shielding from its large electron cloud.[1]
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The Fluorine Atom (-F): Fluorine is the most electronegative element and exerts a very strong inductive electron-withdrawing effect, significantly deshielding nearby nuclei. Crucially, as fluorine has a nuclear spin (I=½), it will couple to both ¹H and ¹³C nuclei, leading to characteristic splitting patterns.[2] The magnitude of this coupling (J) decreases with the number of bonds separating the nuclei.
Experimental Protocol: A Self-Validating System
To ensure data integrity, a rigorous and well-documented experimental protocol is essential.
1. Sample Preparation:
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Objective: To obtain a homogeneous solution of the analyte in a deuterated solvent at a suitable concentration for NMR analysis.
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Method:
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Accurately weigh approximately 10-20 mg of (4-Bromophenyl)(2-fluorophenyl)methanone.
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Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). CDCl₃ is a common choice for its excellent solubilizing power for moderately polar organic compounds and its single ¹³C resonance at ~77.16 ppm.
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Transfer the solution to a 5 mm NMR tube.
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Cap the tube securely and ensure the solution is clear and free of particulate matter.
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2. NMR Data Acquisition:
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Instrumentation: A 400 MHz (or higher) NMR spectrometer, such as a Bruker AVANCE series instrument. Higher field strengths provide better signal dispersion and resolution.
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Experiments:
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¹H NMR: A standard one-pulse experiment to obtain the proton spectrum.
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¹³C{¹H} NMR: A proton-decoupled experiment to obtain a spectrum with a single peak for each unique carbon.
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DEPT-135: (Distortionless Enhancement by Polarization Transfer) Used to differentiate between CH, CH₂, and CH₃ groups. CH/CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent.
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2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[2]
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2D HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two to three bonds, crucial for assigning quaternary carbons and linking molecular fragments.[2]
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Caption: Standard workflow for NMR-based structure elucidation.
¹H NMR Spectral Analysis
The ¹H NMR spectrum is predicted to show eight distinct signals in the aromatic region (δ 7.0-8.0 ppm).
4-Bromophenyl Ring (H2, H3, H5, H6): This ring system is expected to produce an AA'BB' pattern, which often simplifies to two apparent doublets, especially at higher field strengths.
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H3 and H5: These protons are ortho to the bromine atom and meta to the electron-withdrawing carbonyl group. They are expected to be the more upfield of the two signals from this ring.
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H2 and H6: These protons are meta to the bromine and ortho to the deshielding carbonyl group. The strong deshielding effect of the carbonyl will shift them significantly downfield.
2-Fluorophenyl Ring (H3', H4', H5', H6'): The signals for this ring will be more complex due to both H-H and H-F coupling.
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H6': This proton is ortho to both the fluorine and the carbonyl group. It will experience strong deshielding from both and will likely be the most downfield proton in the entire spectrum. It will be split by H5' (ortho H-H coupling, ~7-9 Hz) and H4' (meta H-H coupling, ~2-3 Hz).
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H3': This proton is ortho to the fluorine atom. It will be deshielded by the fluorine and will show a characteristic ortho H-F coupling of approximately 6-10 Hz.[2]
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H4' and H5': These protons will appear as complex multiplets due to multiple H-H and H-F couplings.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J) in Hz |
| H2, H6 | ~ 7.7 - 7.9 | d | ³J_HH ≈ 8.5 Hz |
| H3, H5 | ~ 7.6 - 7.7 | d | ³J_HH ≈ 8.5 Hz |
| H6' | ~ 7.8 - 8.0 | m | Complex coupling |
| H5' | ~ 7.5 - 7.7 | m | Complex coupling |
| H4' | ~ 7.3 - 7.5 | m | Complex coupling |
| H3' | ~ 7.2 - 7.4 | m | ³J_HF ≈ 8-10 Hz |
Note: Predicted values are based on data for analogous compounds such as (4-Bromophenyl)(phenyl)methanone and (4-Fluorophenyl)(phenyl)methanone and established substituent effects.[3][4]
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will display 10 signals for the aromatic carbons and one for the carbonyl carbon. The 2-fluorophenyl ring carbons will all appear as doublets due to C-F coupling.
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Carbonyl Carbon (C7): This will be the most downfield signal, typically in the range of δ 193-196 ppm, characteristic of a diaryl ketone.[3]
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Carbons of the 2-Fluorophenyl Ring:
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C2': The carbon directly bonded to fluorine will show a very large one-bond C-F coupling constant (¹J_CF > 240 Hz) and will be significantly downfield.
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C1', C3', C4', C5', C6': These carbons will exhibit smaller two-bond (²J_CF), three-bond (³J_CF), and four-bond (⁴J_CF) couplings, resulting in doublet signals. The ipso-carbon C1' will be deshielded by the carbonyl group.
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Carbons of the 4-Bromophenyl Ring:
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C1: The ipso-carbon attached to the carbonyl group will be significantly deshielded.
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C4: The carbon attached to bromine (C4) will be shifted upfield due to the heavy atom effect.[1]
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C2/C6 and C3/C5: These pairs are chemically equivalent due to the plane of symmetry through C1-C4 and will each produce a single resonance.
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Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to F) | Coupling Constants (J) in Hz | Notes |
| C7 (C=O) | ~ 194.5 | s | - | Most downfield signal. |
| C2' | ~ 162.0 | d | ¹J_CF ≈ 255 Hz | Directly attached to F; large coupling constant. |
| C1' | ~ 137.0 | d | ²J_CF ≈ 3 Hz | Quaternary, attached to carbonyl. |
| C1 | ~ 136.0 | s | - | Quaternary, attached to carbonyl. |
| C4' | ~ 134.0 | d | ³J_CF ≈ 9 Hz | |
| C3/C5 | ~ 132.0 | s | - | |
| C2/C6 | ~ 131.5 | s | - | |
| C6' | ~ 130.5 | d | ⁴J_CF ≈ 2 Hz | |
| C4 | ~ 128.0 | s | - | Quaternary, attached to Br (heavy atom effect).[1] |
| C5' | ~ 125.0 | d | ³J_CF ≈ 4 Hz | |
| C3' | ~ 117.0 | d | ²J_CF ≈ 22 Hz |
Note: Predicted values are synthesized from spectral databases and literature values for substituted benzophenones.[3][5] Quaternary carbons (C1, C4, C1', C2', C7) will typically exhibit lower signal intensity.
Confirmation with 2D NMR
While 1D spectra provide the primary data, 2D NMR experiments are indispensable for definitive assignment.
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HSQC: This experiment would show correlations between H2/H6 and C2/C6, H3/H5 and C3/C5, and H3'-H6' with their corresponding carbons C3'-C6', confirming direct C-H attachments.
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HMBC: This is the key to the full puzzle. It reveals long-range correlations that establish the connectivity of the molecule.
Caption: Key HMBC correlations for assigning the quaternary carbons C1, C1', and C7.
For example, the protons ortho to the carbonyl (H2, H6, and H6') would all show a three-bond correlation (³J) to the carbonyl carbon (C7). These same protons would also show two-bond correlations (²J) to the ipso-carbons of their respective rings (C1 and C1'), unambiguously linking the proton signals to the correct aromatic systems and confirming the identity of the quaternary carbons.
Conclusion
The complete assignment of the ¹H and ¹³C NMR spectra of (4-Bromophenyl)(2-fluorophenyl)methanone is a systematic process that relies on the foundational principles of chemical shifts and spin-spin coupling. The electron-withdrawing nature of the carbonyl and fluorine substituents results in a general downfield shift for most signals, while the unique heavy-atom effect of bromine influences its ipso-carbon. The presence of ¹⁹F leads to characteristic splitting in both the ¹H and ¹³C spectra of the fluorinated ring, providing a valuable diagnostic tool. By integrating data from 1D (¹H, ¹³C, DEPT) and 2D (HSQC, HMBC) NMR experiments, researchers can achieve a high-confidence, self-validated structural confirmation, an essential step in any chemical research or drug development pipeline.
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